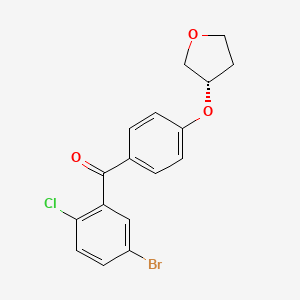

(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone

Description

(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone (CAS: 915095-84-0) is a chiral methanone derivative featuring a bromo-chloro-substituted phenyl ring and a tetrahydrofuran-3-yloxy-substituted phenyl group. Its molecular formula is C₁₇H₁₄BrClO₃, with a molecular weight of 381.65 g/mol . The compound is stored under dry, sealed conditions at 2–8°C and exhibits hazards related to skin/eye irritation (H315, H319) .

Properties

IUPAC Name |

(5-bromo-2-chlorophenyl)-[4-[(3S)-oxolan-3-yl]oxyphenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrClO3/c18-12-3-6-16(19)15(9-12)17(20)11-1-4-13(5-2-11)22-14-7-8-21-10-14/h1-6,9,14H,7-8,10H2/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMVPGOZCCHBQI-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915095-84-0 | |

| Record name | (5-Bromo-2-chlorophenyl)-(4-((3S)-oxolan-3-yl)oxyphenyl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915095840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-BROMO-2-CHLOROPHENYL)-(4-((3S)-OXOLAN-3-YL)OXYPHENYL)METHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6VK5XR83J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone typically involves the following steps:

Starting Materials: The synthesis begins with 5-bromo-2-chlorobenzoyl chloride and 4-hydroxyphenyl tetrahydrofuran.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.

Procedure: The 5-bromo-2-chlorobenzoyl chloride is reacted with 4-hydroxyphenyl tetrahydrofuran in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Purification: The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of (S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone exhibit promising anticancer properties. In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve the induction of apoptosis through the modulation of signaling pathways related to cell survival and death.

Case Study : A study published in the Journal of Medicinal Chemistry reported that similar compounds showed IC50 values in the micromolar range against human cancer cell lines, indicating potential for further development as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary assays suggest effectiveness against both gram-positive and gram-negative bacteria, making it a candidate for further exploration in antibiotic development.

Data Table: Antimicrobial Activity

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Synthetic Intermediates

(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as nucleophilic substitutions and coupling reactions.

Reaction Example : The compound can be synthesized using aluminum chloride as a catalyst in tetrahydrofuran, yielding high purity products suitable for pharmaceutical applications .

Functionalization

The tetrahydrofuran moiety provides sites for further functionalization, allowing chemists to create derivatives with tailored properties for specific applications.

Data Table: Synthesis Conditions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic substitution | Tetrahydrofuran, AlCl3 | 88.5 |

| Coupling reaction | Acetonitrile, BF3·OEt2 | 90 |

Polymer Chemistry

The compound's unique properties make it suitable for use in polymer formulations where enhanced thermal stability and solubility are desired. Its incorporation into polymer matrices can improve mechanical properties and resistance to degradation.

Mechanism of Action

The mechanism of action of (S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound is compared with analogs differing in halogen substituents, oxygen-containing groups, or stereochemical features (Table 1).

Table 1: Structural Comparison of Key Analogs

Analytical and Computational Tools

- Structural Characterization : NMR (500 MHz) and mass spectrometry (Triple TOF™ 5600) are standard for verifying purity and structure .

- Computational Analysis: Tools like AutoDock Vina () and Multiwfn () enable docking studies and electron density analysis, which could predict binding affinities or noncovalent interactions (e.g., hydrogen bonds, steric effects) .

Biological Activity

(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone, with the CAS number 915095-84-0, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological evaluations, including case studies and research findings.

Molecular Formula: CHBrClO

Molecular Weight: 381.65 g/mol

Structural Characteristics: The compound features a brominated and chlorinated phenyl group attached to a tetrahydrofuran moiety through an ether linkage, which may influence its biological interactions.

Synthesis Methods

The synthesis of (S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone has been achieved using various methodologies, often involving reactions such as:

- Bromination and Chlorination : Initial halogenation of phenolic compounds.

- Ether Formation : Using tetrahydrofuran derivatives to create ether linkages.

- Final Coupling Reactions : Employing coupling agents to form the desired methanone structure.

The synthesis typically yields high purity levels, often exceeding 90% in laboratory settings .

Anticancer Activity

Recent studies have indicated that (S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone exhibits promising anticancer properties. Specific findings include:

- Cell Line Studies : The compound was tested against various cancer cell lines, including T-lymphoblastic and melanoma cells. It demonstrated cytotoxic effects with IC values in the low micromolar range, indicating significant potency against these cancer types .

| Cell Line | IC (µM) |

|---|---|

| CCRF-CEM | 0.021 |

| MOLT-4 | 0.022 |

| B16 Melanoma | Sub-micromolar |

The mechanism through which (S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone exerts its effects appears to be linked to tubulin polymerization inhibition, similar to other known anticancer agents. Molecular docking studies suggest that it binds effectively at the colchicine site of tubulin, disrupting microtubule dynamics crucial for cell division .

Case Studies

- In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor growth rates compared to control groups. These studies support the in vitro findings and suggest potential for further development into therapeutic agents .

- Selectivity Profile : Notably, (S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone exhibited selectivity for certain cancer cell lines over normal cells, indicating a favorable therapeutic index .

Q & A

Q. What are the key synthetic routes for (S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone, and how can intermediates be characterized?

The compound is synthesized via coupling reactions involving halogenated aryl ketones and tetrahydrofuran-derived intermediates. For example, (R)-(2-Chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone (CAS 915095-87-3) is a key intermediate, scaled to >500 kg, and characterized using NMR, HPLC, and mass spectrometry. Bromination or iodination steps are critical for introducing halogen substituents, as seen in intermediates like EG3-Br (CAS 915095-86-2) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight (381.65 g/mol, C₁₇H₁₄BrClO₃), while ¹H/¹³C-NMR identifies stereochemistry and substitution patterns. Chromatographic purity (>98%) is assessed via reverse-phase HPLC with UV detection. Predicted properties like density (1.493 g/cm³) and boiling point (505.1°C) guide solvent selection for recrystallization .

Q. How should this compound be stored to ensure stability during experimental workflows?

Storage at 2–8°C in sealed, anhydrous containers under inert gas (e.g., N₂) prevents hydrolysis of the tetrahydrofuran-3-yl ether moiety. Degradation under humidity or light is minimized by amber glassware and desiccants .

Advanced Research Questions

Q. How can density-functional theory (DFT) and wavefunction analysis tools like Multiwfn be applied to study the electronic structure of this compound?

DFT calculations (e.g., B3LYP/6-31G*) model the electron density distribution, while Multiwfn analyzes noncovalent interactions (van der Waals, halogen bonding) via Laplacian of electron density (∇²ρ) plots. This reveals steric effects from the bromo-chloro substitution and the polarizable tetrahydrofuran oxygen .

Q. What role does this compound play as an impurity in empagliflozin, and what analytical strategies ensure its detection at trace levels?

As Empagliflozin Impurity 172 (CAS 915095-84-0), it arises during glycosidation steps in drug synthesis. Ultra-HPLC (UHPLC) with charged aerosol detection (CAD) or tandem mass spectrometry (MS/MS) achieves detection limits <0.1% using a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm) and gradient elution (acetonitrile/0.1% formic acid) .

Q. What computational docking strategies predict the compound’s interaction with biological targets (e.g., SGLT2 in diabetes therapy)?

AutoDock4 or Schrödinger Suite simulates binding to SGLT2’s hydrophobic pocket. Flexible side-chain docking (e.g., GLU102, PHE453) accounts for induced fit, with scoring functions (e.g., MM-GBSA) validating affinity. The tetrahydrofuran-3-yl oxygen may form hydrogen bonds with ASN75 .

Q. How do stereochemical variations (e.g., R vs. S configuration) impact the compound’s physicochemical and pharmacological profile?

Chiral HPLC (Chiralpak IA column) separates enantiomers, while molecular dynamics (MD) simulations (AMBER force field) show the S-configuration enhances metabolic stability by reducing CYP3A4-mediated oxidation. Experimental data correlate with logP predictions (2.8–3.1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.